![molecular formula C11H11N3S B2408149 5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034416-38-9](/img/structure/B2408149.png)
5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a pyrazine ring fused with a tetrahydrothieno[3,2-c]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the condensation of pyrazin-2-amine with a suitable thieno[3,2-c]pyridine precursor. One common method includes the use of TiCl4 as a catalyst to mediate the condensation reaction . The reaction conditions often involve heating the reactants in an appropriate solvent, such as tetrahydrofuran, under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine or thieno[3,2-c]pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Industry: It is utilized in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds share the pyrazine moiety and exhibit similar biological activities.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and are known for their diverse biological activities.
Uniqueness
5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in drug discovery and development.
属性
IUPAC Name |
5-pyrazin-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-5-14(11-7-12-3-4-13-11)8-9-2-6-15-10(1)9/h2-4,6-7H,1,5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJANIWAWZIRAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(2-Ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2408066.png)
![2-(4-Fluorophenyl)-6-[2-(3-methoxyphenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2408069.png)
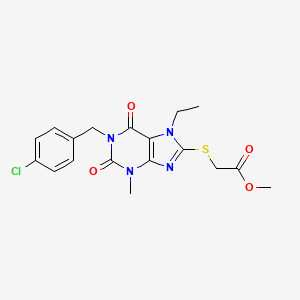
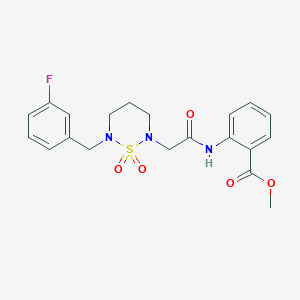
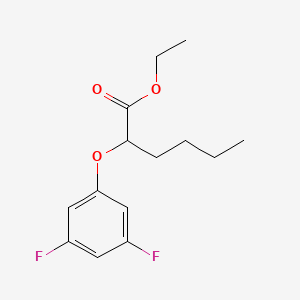
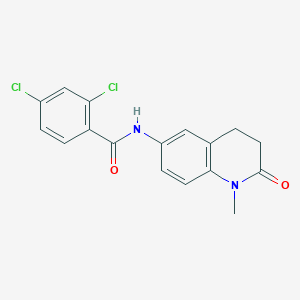
![N-(3-(methylthio)phenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2408074.png)
![4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2408075.png)
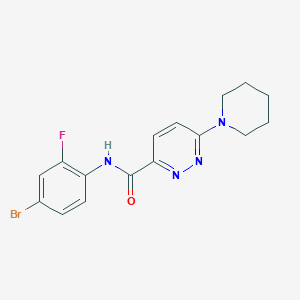
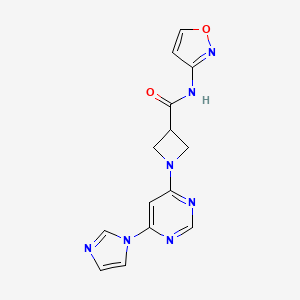
![N-(2,5-dimethoxyphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2408082.png)
![Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate](/img/structure/B2408083.png)
![1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2408088.png)
![5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2408089.png)
